![molecular formula C11H19NO2 B13134316 3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
3-Azaspiro[5.5]undecane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azaspiro[5.5]undecane-7-carboxylic acid is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecane-7-carboxylic acid typically involves the construction of the spirocyclic framework through cyclization reactions. Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azaspiro[5.5]undecane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or reduce functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the spiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spiro ring .
Applications De Recherche Scientifique
3-Azaspiro[5.5]undecane-7-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Azaspiro[5.5]undecane-7-carboxylic acid involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to interact with the protein’s active site, disrupting its function and inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure with an oxygen atom in the ring.
3,9-Diazaspiro[5.5]undecane: Contains two nitrogen atoms in the spiro ring.
1,3-Dioxane-1,3-dithiane spiranes: Spirocyclic compounds with oxygen and sulfur atoms in the ring.
Uniqueness
3-Azaspiro[5.5]undecane-7-carboxylic acid is unique due to its specific spirocyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis highlights its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
3-azaspiro[5.5]undecane-11-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-10(14)9-3-1-2-4-11(9)5-7-12-8-6-11/h9,12H,1-8H2,(H,13,14) |
Clé InChI |
WJKIKKSUICKTOI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCNCC2)C(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


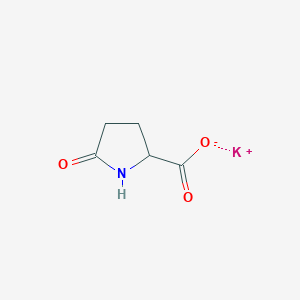
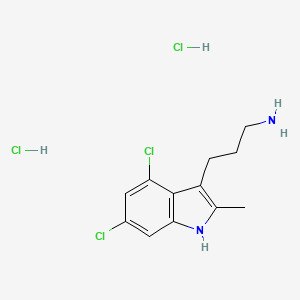

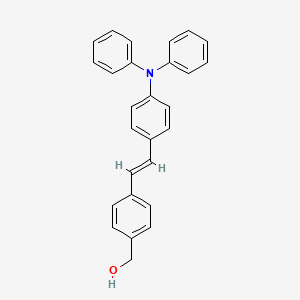
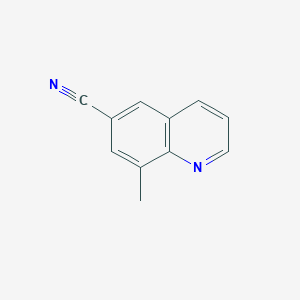
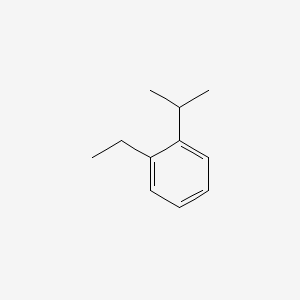
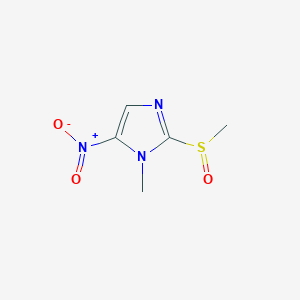

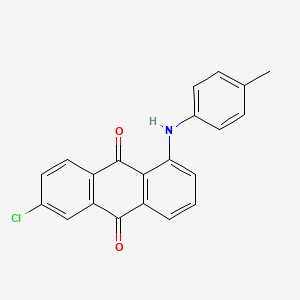
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
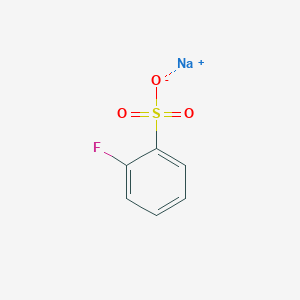
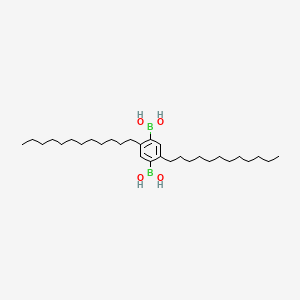
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
